molecular formula C20H24FN3O6S B2866497 N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide CAS No. 872722-65-1

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2866497
CAS RN: 872722-65-1
M. Wt: 453.49
InChI Key: RPUUSWGTPHOFMH-UHFFFAOYSA-N
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Description

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H24FN3O6S and its molecular weight is 453.49. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Compounds with structural similarities to the one have been synthesized and evaluated for their antibacterial properties. For instance, derivatives of N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides have shown significant activity against both gram-negative and gram-positive bacterial strains . This suggests that our compound could be explored for its efficacy in combating bacterial infections, potentially leading to the development of new antibiotics.

Bioconjugation and Biomolecule Immobilization

The related compound 4-fluoro-3-nitrophenyl azide has been used extensively for bioconjugation and immobilization of biomolecules on polymer surfaces . This indicates that our compound could be utilized in the functionalization of surfaces and the creation of bioconjugates, which are crucial in biochemical assays and chemical syntheses.

Enzyme Inhibition

Molecular docking studies have been conducted on similar compounds to screen them as enzyme inhibitors, particularly DNA Gyrase, which is a known target for antibacterial activity . Our compound could be investigated for its potential to inhibit other enzymes, contributing to the discovery of new therapeutic agents.

Surface Engineering

The chemistry of related compounds has been applied in surface engineering, particularly in the immobilization of various biomolecules such as antibodies, enzymes, and DNA aptamers . Our compound could be explored for its potential applications in modifying material surfaces to enhance their interaction with biological entities.

Rapid Diagnostics

The ability to immobilize biomolecules can be leveraged in the development of rapid diagnostic tools. Compounds like ours could be used to attach antibodies or antigens to surfaces, facilitating the quick detection of diseases .

Drug Design and Development

Heterocyclic motifs, which are present in our compound, are considered promising in drug design due to their wide range of potential applications. The compound could be a valuable addition to the medicinal chemist’s toolkit for creating novel therapeutic agents .

properties

IUPAC Name

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O6S/c1-14-12-16(5-6-17(14)21)31(27,28)24-9-3-11-30-18(24)13-23-20(26)19(25)22-8-7-15-4-2-10-29-15/h2,4-6,10,12,18H,3,7-9,11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUUSWGTPHOFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

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